molecular formula C31H27BO3 B12971885 4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2'-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2'-yl)-1,3,2-dioxaborolane

Cat. No.: B12971885
M. Wt: 458.4 g/mol
InChI Key: BMXVARCCEGLZLV-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9’-xanthen]-2’-yl)-1,3,2-dioxaborolane is a complex organic compound known for its unique structural properties. This compound features a spiro linkage, which connects two distinct aromatic systems: fluorene and xanthene. The presence of the dioxaborolane moiety adds to its versatility, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9’-xanthen]-2’-yl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is used to form the spiro linkage between fluorene and xanthene. This reaction requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature and pressure, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9’-xanthen]-2’-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9’-xanthen]-2’-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9’-xanthen]-2’-yl)-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The spiro linkage and dioxaborolane moiety contribute to its ability to form stable complexes with various substrates. This interaction can modulate the activity of enzymes or receptors, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9’-xanthen]-2’-yl)-1,3,2-dioxaborolane stands out due to its unique combination of structural features, including the spiro linkage and dioxaborolane moiety. These features contribute to its versatility and potential for various applications in scientific research and industry.

Properties

Molecular Formula

C31H27BO3

Molecular Weight

458.4 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,2-dioxaborolane

InChI

InChI=1S/C31H27BO3/c1-29(2)30(3,4)35-32(34-29)20-17-18-28-26(19-20)31(25-15-9-10-16-27(25)33-28)23-13-7-5-11-21(23)22-12-6-8-14-24(22)31/h5-19H,1-4H3

InChI Key

BMXVARCCEGLZLV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC4=CC=CC=C4C35C6=CC=CC=C6C7=CC=CC=C57

Origin of Product

United States

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